6-O-p-Hydroxybenzoylaucubin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

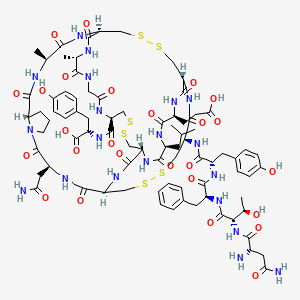

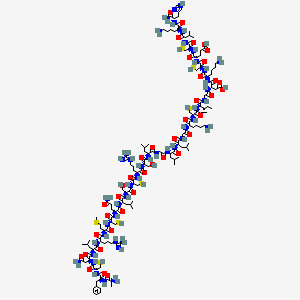

6-O-p-Hydroxybenzoylaucubin is a naturally occurring iridoid glycoside found in various plant species, particularly within the Bignoniaceae family. This compound is known for its diverse pharmacological properties and potential therapeutic applications. Its chemical formula is C22H26O11, and it has a molecular weight of 466.44 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-p-Hydroxybenzoylaucubin typically involves the esterification of aucubin with p-hydroxybenzoic acid. The reaction is carried out under mild acidic conditions to facilitate the formation of the ester bond. The process generally includes the following steps:

Activation of p-Hydroxybenzoic Acid: This is achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification Reaction: The activated p-hydroxybenzoic acid is then reacted with aucubin in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions: 6-O-p-Hydroxybenzoylaucubin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride, resulting in the conversion of the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in an organic solvent like dichloromethane.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: this compound alcohol.

Substitution: Substituted derivatives with various nucleophiles.

Applications De Recherche Scientifique

Chemistry: It serves as a reference standard in analytical chemistry for the identification and quantification of iridoid glycosides in plant extracts.

Biology: The compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in biological research.

Medicine: Due to its pharmacological properties, 6-O-p-Hydroxybenzoylaucubin is investigated for its potential therapeutic effects in treating conditions such as inflammation, microbial infections, and oxidative stress-related diseases.

Mécanisme D'action

The mechanism of action of 6-O-p-Hydroxybenzoylaucubin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Antimicrobial Activity: this compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi.

Comparaison Avec Des Composés Similaires

6-O-p-Hydroxybenzoylaucubin is unique due to its specific esterification with p-hydroxybenzoic acid. Similar compounds include:

Aucubin: The parent compound, which lacks the p-hydroxybenzoate moiety.

6-O-Benzoylaucubin: Similar structure but with a benzoyl group instead of p-hydroxybenzoate.

6-O-p-Hydroxybenzoylajugol: Another iridoid glycoside with a similar esterification pattern.

These compounds share some pharmacological properties but differ in their specific activities and applications due to structural variations.

Propriétés

IUPAC Name |

[(1S,4aR,5S,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-5-yl] 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-11-7-14(31-20(29)10-1-3-12(25)4-2-10)13-5-6-30-21(16(11)13)33-22-19(28)18(27)17(26)15(9-24)32-22/h1-7,13-19,21-28H,8-9H2/t13-,14+,15+,16+,17+,18-,19+,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWZFNOVWZEQMF-QNAXTHAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2CO)OC(=O)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H](C=C2CO)OC(=O)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What other iridoids were found alongside 6-O-p-hydroxybenzoylaucubin in the Crescentia cujete fruits?

A1: The research paper [] describes the isolation of four new 11-nor-iridoids from Crescentia cujete fruits:

Q2: How was the structure of this compound determined?

A2: The researchers used spectroscopic analysis to elucidate the structure of this compound and the other isolated compounds []. While the paper does not delve into specific details for each compound, this type of analysis generally includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. These methods provide information about the compound's molecular weight, functional groups, and connectivity of atoms, ultimately allowing for the determination of its structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1h-Furo[4,3,2-de]cinnoline](/img/structure/B569359.png)

![3,7,8,9-Tetrahydro-6H-benz[e]indol-6-one](/img/structure/B569369.png)